molecular formula C18H17N3O2 B2991713 (2E)-3-(dimethylamino)-2-[(E)-2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile CAS No. 1164557-34-9

(2E)-3-(dimethylamino)-2-[(E)-2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile

Cat. No.: B2991713
CAS No.: 1164557-34-9
M. Wt: 307.353
InChI Key: UUNNQPFANKIKTH-WYMLVPIESA-N
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Description

(2E)-3-(dimethylamino)-2-[(E)-2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-4-5-9-16(13)23-18-15(8-6-10-20-18)17(22)14(11-19)12-21(2)3/h4-10,12H,1-3H3/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNNQPFANKIKTH-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(dimethylamino)-2-[(E)-2-(2-methylphenoxy)pyridine-3-carbonyl]prop-2-enenitrile, often referred to as a pyridine derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A dimethylamino group
  • A pyridine ring with a carbonyl substituent
  • An enenitrile functional group

This unique arrangement contributes to its biological activity, particularly in medicinal applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Initial studies have shown that the compound demonstrates significant antibacterial activity against various strains of bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Activity : In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
  • Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.

Pharmacological Mechanisms

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The structural features allow for interaction with various receptors, potentially influencing signaling pathways related to pain, inflammation, and mood regulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of serotonin receptors

Table 2: Case Studies

Study ReferenceDescriptionFindings
Pendergrass et al.Screening for Type III secretion system inhibitionSignificant inhibition observed at 50 μM
NCBI DatabaseEvaluation of binding affinityHigh affinity for SERT (K(i) = 0.33 nM)

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during condensation to avoid side reactions.
  • Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions, with microwave-assisted heating to improve yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.

Q. Example reaction workflow :

StepReaction TypeReagents/ConditionsYield (%)
1KnoevenagelMalononitrile, piperidine, EtOH, reflux75–85
2Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C60–70

Basic: Which spectroscopic and crystallographic methods are critical for confirming stereochemistry and structural integrity?

Answer:
Key techniques :

  • X-ray crystallography : Resolves E/Z configurations and molecular geometry. Use SHELXL for refinement and OLEX2 for structure solution/visualization .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) to confirm double-bond stereochemistry.
  • IR spectroscopy : Validate nitrile (C≡N, ~2200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups.

Example crystallographic parameters (analogous compound from ):

ParameterValue
Crystal systemMonoclinic
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)12.034, 17.407, 9.439
β\beta (°)91.76
VV3^3)1976.38

Advanced: How can researchers resolve contradictions between computational models and experimental crystallographic data?

Answer:
Discrepancies often arise from disordered solvent molecules, thermal motion, or incorrect symmetry assignments. Methodological steps:

Validate computational models : Compare DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths/angles.

Refinement protocols :

  • Use SHELXL to refine anisotropic displacement parameters .
  • Apply twin refinement in OLEX2 if data suggests twinning .

Cross-validation : Overlay computational and experimental structures in ORTEP-3 to visualize discrepancies .

Case study : For a related enenitrile derivative, adjusting the occupancy of disordered methyl groups in SHELXL reduced RintR_{\text{int}} from 0.12 to 0.05 .

Advanced: What strategies address electron density ambiguities during X-ray structure determination?

Answer:
Stepwise approach :

High-resolution data : Collect data to ≤1.0 Å resolution to resolve fine details.

Disorder modeling : Use SHELXL ’s PART instruction to model split positions for flexible groups (e.g., dimethylamino) .

Validation tools :

  • ORTEP-3 generates thermal ellipsoid plots to identify over-smoothed regions .
  • PLATON checks for missed symmetry or solvent-accessible voids.

Example : In a pyridine-carbonyl derivative, partial occupancy of a phenoxy group reduced residual density from 1.5 eÅ3^{-3} to 0.3 eÅ3^{-3} .

Advanced: How can researchers analyze reaction mechanisms involving this compound using kinetic and computational methods?

Answer:
Methodology :

  • Kinetic profiling : Monitor reaction progress via HPLC/GC-MS under varied temperatures to derive activation parameters.
  • DFT calculations : Use Gaussian or ORCA to model transition states and intermediates. Key steps:
    • Optimize geometries at the B3LYP/6-31G(d) level.
    • Calculate Gibbs free energy profiles for competing pathways.

Case study : For a similar nitrile-containing compound, DFT revealed a ΔG^\ddagger of 25 kcal/mol for the rate-determining step, aligning with experimental kobsk_{\text{obs}} values .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate stereoisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Q. Purity validation :

  • HPLC : Retention time consistency (≥95% purity).
  • Melting point : Sharp range (<2°C variation).

Advanced: How can researchers correlate spectroscopic data with electronic properties for functional group analysis?

Answer:

  • UV-Vis spectroscopy : Measure λmax\lambda_{\text{max}} to assess conjugation effects. For example, the enenitrile’s π→π* transition typically appears at 280–320 nm.
  • Electrochemical studies : Cyclic voltammetry identifies redox-active groups (e.g., pyridine’s reduction peak at −1.2 V vs. Ag/AgCl) .

Q. Data correlation example :

TechniqueObserved FeatureAssignment
13^{13}C NMR168 ppmPyridine C=O
UV-Vis305 nmπ→π* (enenitrile)

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